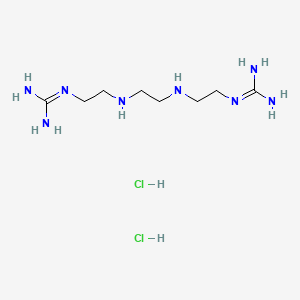
2,5,8,11-Tetraazadodecanediamidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is a chemical compound with the molecular formula C8H22N8.2HCl and a molecular weight of 303.23 g/mol. It is known for its unique structure, which includes multiple amine groups and guanidine functionalities. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraazadodecanediamidine dihydrochloride typically involves the reaction of ethylenediamine with cyanamide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11-Tetraazadodecanediamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraazadodecanediamidine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity and function. The pathways involved in its action include binding to active sites and altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,7,10-Tetraazadecane-1,10-diamidine dihydrochloride
- 1,3,6,9-Tetraazaundecane-1,11-diamidine dihydrochloride
Uniqueness
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is unique due to its specific arrangement of amine and guanidine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets.
Propiedades
Número CAS |
83898-08-2 |
|---|---|
Fórmula molecular |
C8H24Cl2N8 |
Peso molecular |
303.23 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(diaminomethylideneamino)ethylamino]ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C8H22N8.2ClH/c9-7(10)15-5-3-13-1-2-14-4-6-16-8(11)12;;/h13-14H,1-6H2,(H4,9,10,15)(H4,11,12,16);2*1H |
Clave InChI |
ZCGUQDUPQZKJCV-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN=C(N)N)NCCN=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


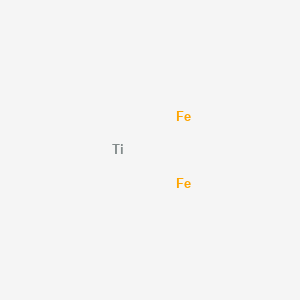
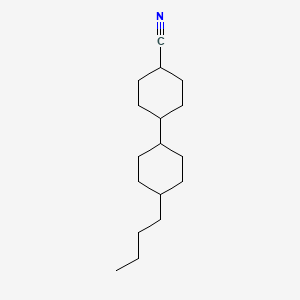
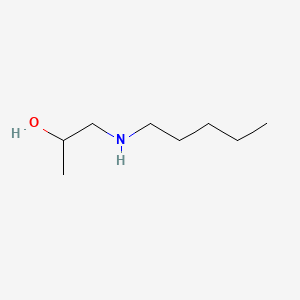
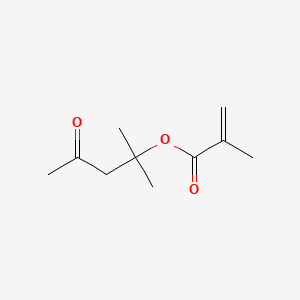

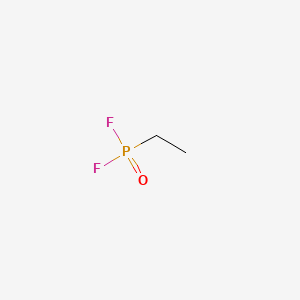
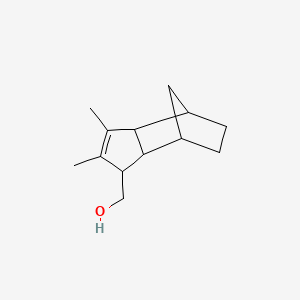
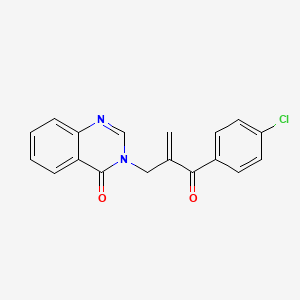
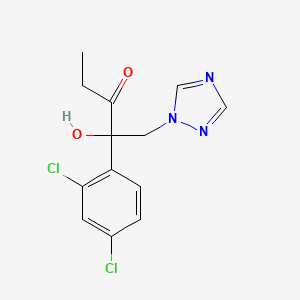

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)



